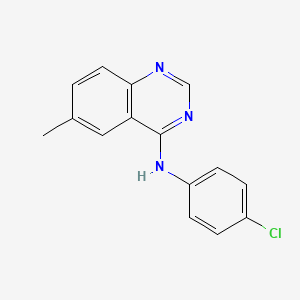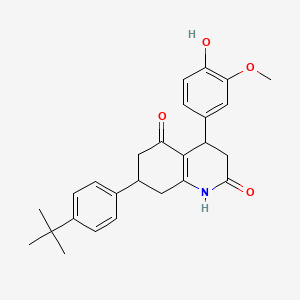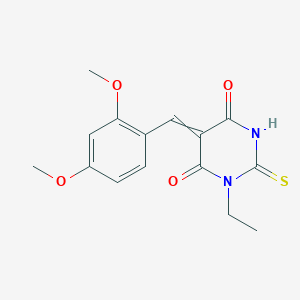![molecular formula C20H19FN4O2 B5552359 4-[(3-fluoro-8-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5552359.png)
4-[(3-fluoro-8-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to “4-[(3-fluoro-8-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone” often involves multi-step organic reactions, including condensation, nucleophilic substitution, and cyclization processes. For instance, compounds with benzimidazole, pyridine, and piperazine rings have been synthesized through various strategies, including electrophilic fluorination and palladium-catalyzed reactions, to target specific receptors or biological pathways (Eskola et al., 2002; Mamedov et al., 2022).
Molecular Structure Analysis
The molecular structure of compounds like “4-[(3-fluoro-8-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone” is characterized by X-ray diffraction studies, revealing details such as bond lengths, angles, and conformations. These structures often feature planar aromatic systems and non-planar piperazine rings, which can adopt chair or boat conformations, contributing to their chemical reactivity and interaction with biological targets (Özbey et al., 1998; Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
Compounds with imidazo[1,2-a]pyridin, methylphenyl, and piperazinone moieties are involved in a variety of chemical reactions, including nucleophilic substitutions and electrophilic additions, due to their multiple reactive sites. Their chemical properties are influenced by the presence of electron-withdrawing or electron-donating groups, which can affect their reactivity towards different reagents (Mekky et al., 2021).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystallinity, are determined by their molecular structure. For example, the introduction of fluorine atoms or piperazine rings can enhance the solubility in organic solvents or water, which is crucial for their application in pharmaceuticals or materials science (Gil et al., 1997).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and photostability, of compounds containing imidazo[1,2-a]pyridin and piperazinone units, are significantly influenced by their heteroatoms and the electronic nature of substituents. These properties are critical for designing compounds with desired biological activity or material properties, as they affect the interaction with biological targets or the stability under various conditions (Sato et al., 1978).
科学的研究の応用
Structural and Molecular Characterizations
Crystal and Molecular Structure Analysis : The structural analysis of related compounds, such as 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole, has been conducted through X-ray analysis, highlighting the importance of molecular architecture in determining compound properties. This research showcases the detailed molecular interactions, including hydrogen bonding and conformational preferences, essential for understanding compound behavior in biological systems (Özbey et al., 1998).
Antimycobacterial Spiro-piperidin-4-ones : The synthesis and evaluation of spiro-piperidin-4-ones for antimycobacterial activity underscore the compound's potential in addressing tuberculosis. The study demonstrates an innovative approach to generating compounds with significant in vitro and in vivo activity against Mycobacterium tuberculosis (Kumar et al., 2008).
Biological Activities and Potential Applications
Antitumor Activities : Research into novel pyrimidinyl pyrazole derivatives, including 3-phenylpiperazinyl-1-trans-propenes, has shown significant cytotoxicity against various tumor cell lines. These studies highlight the therapeutic potential of related compounds in cancer treatment, offering insights into their mechanisms of action and efficacy (Naito et al., 2005).
Serotonin and Dopamine Receptor Affinity : Investigations into butyrophenones with affinities for dopamine and serotonin receptors reveal the neuropsychopharmacological relevance of related structures. These findings contribute to the development of antipsychotic medications with minimized side effects (Raviña et al., 2000).
Synthesis and Chemical Development
Stereocontrolled Synthesis : The atom economic and stereoselective synthesis of spiro-piperidin-4-ones illustrates advanced chemical methodologies to create structurally complex and biologically relevant molecules. Such synthetic strategies are crucial for developing new compounds with potential therapeutic applications (Kumar et al., 2008).
Platelet-Activating Factor Antagonists : The design and synthesis of piperidylmethyl-imidazo[4,5-c]pyridine derivatives as potent, orally active platelet-activating factor (PAF) antagonists reveal the compound's versatility in modulating inflammatory responses. This research offers a foundation for developing new anti-inflammatory agents (Carceller et al., 1996).
作用機序
将来の方向性
The future directions in the research and development of imidazo[1,2-a]pyridines are likely to involve the synthesis of new derivatives with improved potency and selectivity for their biological targets, as well as the exploration of new potential applications in medicinal chemistry and material science .
特性
IUPAC Name |
4-(3-fluoro-8-methylimidazo[1,2-a]pyridine-2-carbonyl)-1-(4-methylphenyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O2/c1-13-5-7-15(8-6-13)24-11-10-23(12-16(24)26)20(27)17-18(21)25-9-3-4-14(2)19(25)22-17/h3-9H,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNXUQVLASILAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)C3=C(N4C=CC=C(C4=N3)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Fluoro-8-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5552284.png)
![ethyl [(3-cyano-6-ethyl-5-methylpyridin-2-yl)thio]acetate](/img/structure/B5552292.png)
![4-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5552297.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5552303.png)
![2,5-dimethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5552317.png)
![N,N-dimethyl-N'-(5-phenylthieno[2,3-d]pyrimidin-4-yl)-1,2-ethanediamine](/img/structure/B5552323.png)

![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5552330.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B5552341.png)

![N,1-dimethyl-N-[(5-methyl-3-isoxazolyl)methyl]-2-azepanecarboxamide](/img/structure/B5552368.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyridazine](/img/structure/B5552369.png)
